3-Chloro-4'-methylbenzophenone

Description

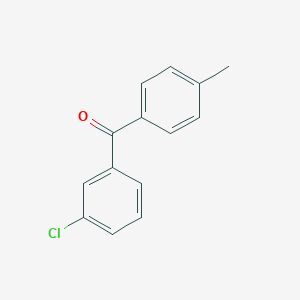

3-Chloro-4'-methylbenzophenone is a benzophenone derivative featuring a chlorine atom at the 3-position of one phenyl ring and a methyl group at the 4'-position of the adjacent phenyl ring. Its molecular formula is C₁₄H₁₁ClO, with a molecular weight of 230.69 g/mol, and it exhibits a melting point of 97–98°C . Benzophenones are widely utilized as photoinitiators, UV stabilizers, and intermediates in organic synthesis. The chlorine and methyl substituents in this compound influence its electronic properties, solubility, and reactivity compared to other benzophenone derivatives.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYBBEGJXRCIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158433 | |

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-60-3 | |

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The organometallic method leverages lithium-halogen exchange to generate aromatic nucleophiles, which subsequently react with electrophilic carbonyl compounds. This approach, adapted from Ushijima et al., involves:

-

Lithiation : 4-Bromotoluene reacts with n-butyllithium (n-BuLi) to form a lithium intermediate.

-

Aldehyde Addition : The lithium species attacks 3-chlorobenzaldehyde, forming a secondary alcohol.

-

Oxidation : The alcohol intermediate is oxidized to the corresponding ketone using iodine and potassium carbonate.

Experimental Procedure

Step 1: Lithiation

A solution of 4-bromotoluene (2.0 mmol) in tetrahydrofuran (THF) and hexane is cooled to -78°C under inert atmosphere. n-BuLi (2.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes.

Step 2: Aldehyde Addition

3-Chlorobenzaldehyde (2.1 mmol) is introduced to the reaction vessel at -78°C. The temperature is gradually raised to 20°C, and stirring continues for 1 hour.

Step 3: Oxidation

After solvent removal, iodine (3.2 mmol) and potassium carbonate (6.0 mmol) in tert-butyl alcohol are added. The mixture is refluxed for 3 hours, followed by extraction with chloroform and purification via flash chromatography.

Yield and Optimization

This method achieves 94% yield for analogous benzophenones. Key factors include:

-

Temperature Control : Strict maintenance of -78°C during lithiation prevents side reactions.

-

Solvent System : THF/hexane ensures optimal solubility and reactivity.

-

Oxidant Selection : Iodine promotes efficient alcohol-to-ketone conversion without over-oxidation.

Friedel-Crafts Acylation Method

Reaction Setup

Friedel-Crafts acylation employs electrophilic aromatic substitution to attach acyl groups to activated arenes. For 3-chloro-4'-methylbenzophenone, toluene serves as the methyl-substituted aromatic substrate, while 3-chlorobenzoyl chloride acts as the acylating agent.

Reagents :

-

Toluene (4-methyl-substituted arene)

-

3-Chlorobenzoyl chloride (acyl chloride)

-

Aluminum chloride (AlCl, catalyst)

-

Chlorobenzene (solvent)

Catalytic Considerations

AlCl facilitates acyl chloride activation, generating a reactive acylium ion. The electrophile preferentially attacks the para position of toluene’s methyl group due to its electron-donating effect.

Experimental Procedure

-

Acylation : Toluene (150 mmol) and AlCl (300 mmol) are combined in chlorobenzene at 35–45°C. 3-Chlorobenzoyl chloride (245 mmol) is added dropwise, and the mixture is stirred for 2 hours.

-

Work-Up : The reaction is quenched with ice-water, and the crude product is filtered and recrystallized from methanol.

Yield Analysis

Yields for analogous Friedel-Crafts reactions exceed 90% . Limitations include:

-

Substrate Reactivity : Toluene’s moderate activation necessitates prolonged reaction times.

-

Byproduct Formation : Competing ortho-acylation may occur, requiring careful chromatographic purification.

Comparative Analysis of Synthetic Routes

Advantages and Challenges :

-

Organometallic Method : High yields and selectivity but requires cryogenic conditions and moisture-sensitive reagents.

-

Friedel-Crafts Method : Simpler setup and scalability but may generate regioisomeric byproducts.

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones.

Scientific Research Applications

Scientific Research Applications

3-Chloro-4'-methylbenzophenone has several notable applications in scientific research:

-

Organic Synthesis :

- It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Researchers utilize it to create more complex molecules through further functionalization.

-

Photochemical Studies :

- The compound is used in photochemical experiments due to its ability to absorb UV light. It acts as a photosensitizer, facilitating photochemical reactions that can lead to the generation of reactive intermediates. For instance, studies have shown that it can undergo photoreduction under UV irradiation, yielding products with significant biological activity.

-

Biological Activity :

- This compound has been investigated for its interactions with biological macromolecules. Its potential as an enzyme inhibitor has been explored, which is significant for drug discovery and biochemical studies.

-

Material Science :

- In polymer chemistry, this compound is used as a UV stabilizer in plastics, helping to enhance the durability and longevity of materials exposed to sunlight.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Facilitates complex molecule formation |

| Photochemical Studies | Acts as a photosensitizer in UV light experiments | Yields reactive intermediates |

| Biological Activity | Potential enzyme inhibitor; interacts with biological macromolecules | Useful in drug discovery |

| Material Science | UV stabilizer in plastics | Enhances material durability |

Case Study 1: Photochemical Behavior

In a study investigating the photochemical behavior of this compound, researchers exposed solutions of the compound to UV light at 350 nm. The results indicated a significant photoreduction quantum efficiency, demonstrating its effectiveness as a photosensitizer. This property is crucial for applications in photodynamic therapy and environmental chemistry.

Case Study 2: Biological Interactions

A recent investigation focused on the biological interactions of this compound with specific enzymes. The study revealed that the compound could inhibit certain enzymatic activities, suggesting its potential role in therapeutic applications where enzyme modulation is beneficial.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-methylbenzophenone involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical properties of 3-Chloro-4'-methylbenzophenone with its analogs:

Key Observations:

- Electron Effects: Chlorine (electron-withdrawing) reduces electron density at the ketone, while methyl (electron-donating) increases it. Methoxy groups in 4-Chloro-3',4'-dimethoxybenzophenone further enhance electron density, improving solubility in polar solvents .

- Polarity: The hydroxyl group in 4-Chloro-4'-hydroxybenzophenone introduces hydrogen bonding, increasing hydrophilicity compared to the methyl-substituted analog .

- Reactivity: 4-(Chloromethyl)benzophenone’s chloromethyl group enables nucleophilic substitution, making it a versatile intermediate in organic synthesis .

Biological Activity

3-Chloro-4'-methylbenzophenone (C14H11ClO) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the compound's biological properties, including its pharmacological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzophenone characterized by the presence of a chlorine atom and a methyl group on the aromatic rings. The molecular structure can be represented as follows:

- Molecular Formula : C14H11ClO

- Molecular Weight : 236.69 g/mol

- CAS Number : 13395-60-3

The compound's structure is significant as it influences its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzophenone, including this compound, exhibit notable antimicrobial properties. A study demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

2. Anti-inflammatory Properties

In vitro studies have suggested that this compound possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation .

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor for certain enzymes, which can be useful in biochemical studies and drug development. Its ability to interact with specific enzyme targets may lead to the development of new therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through its aromatic rings and functional groups. The presence of chlorine enhances its lipophilicity, which may improve absorption and distribution in biological systems. The compound's mechanisms include:

- Binding to Enzymes : The chlorine atom can enhance binding affinity to enzymes or receptors, leading to modulation of their activity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial action .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-4'-methylbenzophenone, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts Acylation : React 3-chlorobenzoyl chloride with toluene derivatives (e.g., 4-methylbenzene) using Lewis acid catalysts like AlCl₃. Optimize temperature (40–60°C) and solvent (e.g., dichloromethane) to minimize side products.

- Chlorination : Chlorinate 4'-methylbenzophenone using Cl₂ gas with FeCl₃ as a catalyst under controlled conditions (e.g., 25–40°C, inert atmosphere) .

- Critical Parameters : Catalyst purity, stoichiometric ratios, and reaction time significantly affect yield. Impurities in starting materials (e.g., residual moisture) can deactivate catalysts.

Q. How is this compound characterized spectroscopically?

- Analytical Workflow :

- IR Spectroscopy : Compare key peaks (e.g., C=O stretch ~1660 cm⁻¹, C-Cl ~550 cm⁻¹) with reference data for benzophenones .

- NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.2–8.0 ppm) and methyl group (δ 2.4 ppm). ¹³C NMR confirms carbonyl (δ ~195 ppm) and quaternary carbons.

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (calc. for C₁₄H₁₁ClO: 230.05).

Advanced Research Questions

Q. How can conflicting data on reaction intermediates in this compound synthesis be resolved?

- Troubleshooting :

- Hypothesis Testing : Use LC-MS to identify side products (e.g., over-chlorinated derivatives or diastereomers).

- Kinetic Studies : Monitor reaction progression via in-situ FTIR to detect transient intermediates.

- Reference Standards : Cross-validate with synthetic intermediates like 4'-methylbenzophenone (CAS 134-85-0) .

Q. What are the challenges in quantifying trace impurities (e.g., 4-Chlorobenzophenone) in this compound batches?

- Analytical Strategy :

- HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30). Detect impurities at λ = 254 nm .

- Calibration : Prepare impurity standards (e.g., 4-Chlorobenzophenone, CAS 134-85-0) at 0.1–10 ppm for linearity validation.

- Data Interpretation : Signal overlap from structurally similar compounds requires peak deconvolution software.

Q. How does the chlorine substituent at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- Electronic Effects : The electron-withdrawing Cl group activates the carbonyl toward nucleophilic attack (e.g., Grignard reagents).

- Steric Considerations : The 4'-methyl group may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Methodological Challenges and Solutions

Q. What safety protocols are critical when handling this compound and its intermediates?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for reactions releasing volatile chlorinated byproducts .

- Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) for incineration by certified facilities .

Comparative and Environmental Studies

Q. How do structural analogs (e.g., 3-Chloro-4'-fluorobenzophenone) compare in photostability and environmental persistence?

- Experimental Design :

- Photodegradation : Expose compounds to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via HPLC.

- QSAR Modeling : Correlate substituent electronegativity (e.g., F vs. CH₃) with half-life in simulated sunlight .

- Key Findings : Fluorinated analogs degrade slower due to stronger C-F bonds, increasing environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.